2-Ethenyl-1-nitronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-1-nitronaphthalene is an organic compound with the molecular formula C12H9NO2 It is a derivative of naphthalene, where a nitro group is attached to the first carbon and an ethenyl group is attached to the second carbon of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-1-nitronaphthalene typically involves the nitration of 2-ethenylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure regioselectivity and high yield .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as Ni(CH3COO)2·4H2O can enhance the nitration process, making it more environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethenyl-1-nitronaphthalene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethenyl group can participate in electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, Lewis acids as catalysts.
Major Products:
Reduction: 2-Ethenyl-1-aminonaphthalene.
Substitution: Halogenated or alkylated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-1-nitronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Ethenyl-1-nitronaphthalene involves its interaction with molecular targets through its nitro and ethenyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the ethenyl group can participate in various chemical reactions, altering the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Nitronaphthalene: Similar in structure but lacks the ethenyl group.
2-Methyl-1-nitronaphthalene: Similar but has a methyl group instead of an ethenyl group.
2-Nitronaphthalene: Lacks the ethenyl group but has similar nitro functionality
Eigenschaften
Molekularformel |
C12H9NO2 |
---|---|
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
2-ethenyl-1-nitronaphthalene |
InChI |
InChI=1S/C12H9NO2/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13(14)15/h2-8H,1H2 |
InChI-Schlüssel |
FSRBJJYSPYXTEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.